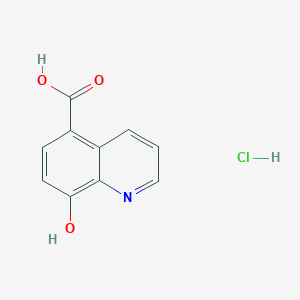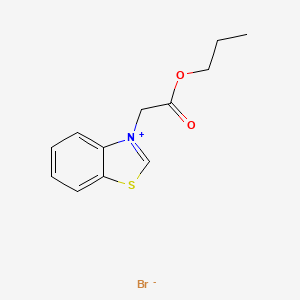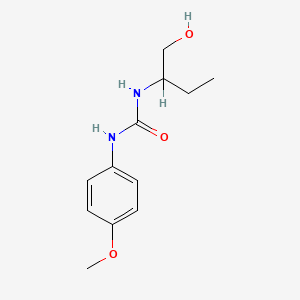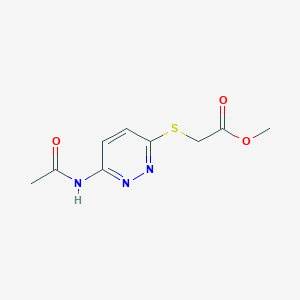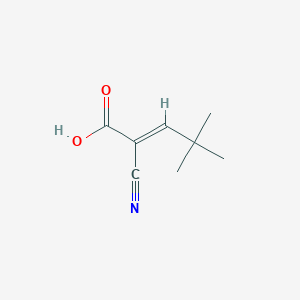
2-Cyano-4,4-dimethylpent-2-enoic acid
説明
“2-Cyano-4,4-dimethylpent-2-enoic acid” is an organic compound with the molecular formula C8H11NO2 . It is a derivative of pentenoic acid, where a cyano group is attached to the second carbon atom and two methyl groups are attached to the fourth carbon atom .
Synthesis Analysis
The synthesis of similar compounds often involves the use of a chiral auxiliary such as an oxazolidinone derivative . One route of synthesis consists of three steps: acylation of the oxazolidinone using triethylamine as a base, and DMAP as an acyl carrier catalyst .Molecular Structure Analysis
The molecular structure of “2-Cyano-4,4-dimethylpent-2-enoic acid” consists of a pentene backbone with a cyano group attached to the second carbon atom and two methyl groups attached to the fourth carbon atom . The molecular weight of this compound is 153.18 .Physical And Chemical Properties Analysis
“2-Cyano-4,4-dimethylpent-2-enoic acid” has a molecular weight of 153.18 and a density of 1.078±0.06 g/cm3 . The boiling point is estimated to be 287.4±23.0 °C . The melting point is reported to be between 123.5-125 °C .科学的研究の応用
Dehydrating and Translocating Properties
“2-Cyano-4,4-dimethylpent-2-enoic acid” is a piperidine that has been shown to have dehydrating and translocating properties . This property can be useful in various chemical reactions where dehydration or translocation is required.
Plant Biochemistry
This compound can be found in plants as an alkylene and carbonyl compound . This suggests that it might play a role in plant biochemistry and could be used in studies related to plant biology and botany.
Synthesis of Cyano Compounds
“2-Cyano-4,4-dimethylpent-2-enoic acid” is also used in the synthesis of cyano compounds . Cyano compounds are widely used in organic chemistry and medicinal chemistry due to their versatile reactivity and biological activity.
Molecular Recognition and Hydrogen Bonding
Compounds similar to “2-Cyano-4,4-dimethylpent-2-enoic acid” have demonstrated potential in molecular recognition through intermolecular hydrogen bonding. This property can be useful in the design of new materials and drugs.
Dye-Sensitized Solar Cells (DSSCs)
A compound similar to “2-Cyano-4,4-dimethylpent-2-enoic acid” has been used as a dye in Dye-Sensitized Solar Cells (DSSCs) . The solar cell efficiency of the synthesized dye is 1.7 % with Voc=0.67 V, Jsc=4.6 mA/m^2 and fill factor (FF) =56 % .
Optoelectronic and Thermodynamic Properties
The optoelectronic and thermodynamic properties of a compound similar to “2-Cyano-4,4-dimethylpent-2-enoic acid” have been studied using RHF and DFT (B3LYP and WB97XD) methods along with the 6-31+G** . This suggests potential applications in the field of optoelectronics and thermodynamics.
Safety and Hazards
作用機序
Target of Action
It’s worth noting that this compound is structurally similar to other cyanoacrylic acid derivatives, which are often used as dyes in dye-sensitized solar cells (dsscs) . These dyes typically interact with semiconductor materials like titanium dioxide (TiO2) in DSSCs .
Mode of Action
These electrons are then transferred to the conduction band of the semiconductor material, initiating an electric current .
Biochemical Pathways
As a dye in DSSCs, its primary role is in the conversion of light energy into electrical energy, rather than interacting with biological systems .
Result of Action
In the context of DSSCs, the action of 2-Cyano-4,4-dimethylpent-2-enoic acid results in the generation of an electric current. When the dye absorbs sunlight, it excites electrons that are then transferred to the conduction band of the semiconductor material. This initiates an electric current, which is the desired outcome in DSSCs .
Action Environment
The efficacy and stability of 2-Cyano-4,4-dimethylpent-2-enoic acid, like other dyes used in DSSCs, can be influenced by various environmental factors. These include the intensity and wavelength of the incident light, the temperature, and the specific design and materials of the DSSC . The compound should be stored in a sealed and dry environment at 2-8°C .
特性
IUPAC Name |
(E)-2-cyano-4,4-dimethylpent-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-8(2,3)4-6(5-9)7(10)11/h4H,1-3H3,(H,10,11)/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCRQFJRXAZYEJ-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C=C(C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C=C(\C#N)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4,4-dimethylpent-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



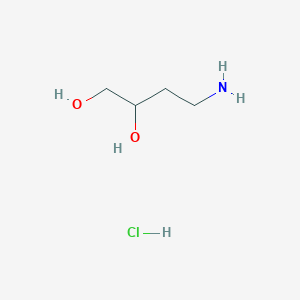
![Propanedinitrile, [[2-(4-morpholinyl)phenyl]methylene]-](/img/structure/B1661066.png)

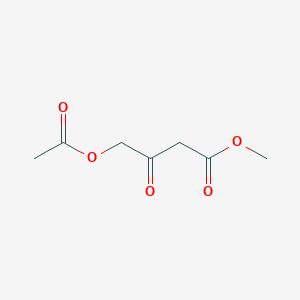
![3-[(3-Carboxypropanoyl)oxy]cholan-24-oic acid](/img/structure/B1661073.png)


